molecular formula C13H10F2N2O B12104709 2-Amino-N-(3,4-difluorophenyl)benzamide

2-Amino-N-(3,4-difluorophenyl)benzamide

Cat. No.: B12104709
M. Wt: 248.23 g/mol
InChI Key: XUFCFYJYKOJHKU-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-difluorophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a benzamide core substituted with a 2-amino group on one aromatic ring and a 3,4-difluorophenyl group on the amide nitrogen. This structure combines hydrogen-bonding capability through the amino and amide functional groups with the distinctive electronic and steric properties imparted by fluorine atoms . While specific biological data for this compound is not widely published in the available literature, the benzamide scaffold is a recognized pharmacophore with documented applications in drug discovery . Researchers investigate structurally similar fluorinated benzamides for various therapeutic targets. For instance, certain sulfamoylbenzamide derivatives have been explored as capsid assembly effectors for the Hepatitis B Virus (HBV), demonstrating the potential of this chemical class in antiviral research . Other amino-aryl-benzamide compounds are the subject of patents for investigating metabolic diseases . The presence of fluorine atoms is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2-amino-N-(3,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18)

InChI Key

XUFCFYJYKOJHKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-Amino-N-(3,4-difluorophenyl)benzamide

The primary disconnection for the synthesis of this compound involves the formation of the amide linkage. This can be achieved through several key precursor strategies.

Conventional methods for the synthesis of 2-aminobenzamides typically involve the reaction of a suitable anthranilic acid derivative with an aniline (B41778). One common approach is the thermal condensation of 2-aminobenzoic acid with 3,4-difluoroaniline (B56902). This reaction often requires high temperatures and long reaction times to proceed to completion. The direct amidation can be facilitated by the removal of water, often through azeotropic distillation.

Another well-established conventional route utilizes a more reactive acylating agent derived from 2-aminobenzoic acid, such as an acyl chloride or an ester. For instance, 2-aminobenzoyl chloride can be reacted with 3,4-difluoroaniline in the presence of a base to neutralize the hydrogen chloride byproduct.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of a wide array of organic compounds, including benzamides. researchgate.netrsc.org The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net For instance, the direct reaction of 2-aminobenzoic acid and 3,4-difluoroaniline can be efficiently promoted under microwave irradiation, often in a solvent-free or high-boiling point solvent system. researchgate.net This technique offers a rapid and efficient alternative for the construction of the target benzamide (B126). Some studies have shown that microwave-assisted synthesis of amides can be accomplished in minutes as opposed to hours required for conventional heating. google.com

Method Reactants Conditions Advantages Reference
Conventional2-Aminobenzoic acid, 3,4-DifluoroanilineHigh temperature, long reaction timeEstablished methodN/A
Microwave2-Aminobenzoic acid, 3,4-DifluoroanilineMicrowave irradiationRapid, efficient researchgate.netorganic-chemistry.org

Isatoic anhydride (B1165640) is a versatile and commonly used precursor for the synthesis of 2-aminobenzamides. nih.gov The reaction of isatoic anhydride with a primary amine, in this case, 3,4-difluoroaniline, provides a direct route to the desired N-substituted 2-aminobenzamide (B116534) with the concurrent loss of carbon dioxide. This reaction is typically carried out by heating the two reactants in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation. A patent for the synthesis of N-isopropyl-2-aminobenzamide describes the reaction of isatoic anhydride with isopropamide (B1672277) to obtain the product. google.com This general method can be adapted for the synthesis of this compound.

The formation of the amide bond in this compound can be efficiently achieved through the use of modern coupling reagents. These reagents activate the carboxylic acid group of 2-aminobenzoic acid, facilitating its reaction with the weakly nucleophilic 3,4-difluoroaniline. Common carbodiimide (B86325) coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. nih.govscielo.br The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. scielo.brorganic-chemistry.org Other phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), also offer effective alternatives.

Coupling Reagent Class Examples Key Features Reference
CarbodiimidesDCC, EDCWidely used, cost-effective nih.govscielo.br
Phosphonium SaltsBOP, PyBOPHigh efficiency, suitable for difficult couplings organic-chemistry.org

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact. scielo.br For the synthesis of this compound, several green strategies can be considered. The use of water as a solvent, where feasible, is a key green approach. elsevierpure.com Solvent-free reactions, often facilitated by microwave irradiation, represent another environmentally benign alternative. researchgate.netnih.gov The use of catalytic methods, for instance, boric acid-catalyzed amidation, can replace stoichiometric activating agents, thereby reducing waste. elsevierpure.com Furthermore, the development of synthetic routes from renewable starting materials and the minimization of energy consumption are central tenets of green chemistry that can be applied to the synthesis of this and related compounds.

Synthesis of Analogs and Related Chemical Entities

The synthesis of analogs of this compound can be achieved by modifying the synthetic routes described above. For instance, analogs with different substitution patterns on the phenyl rings can be prepared by using appropriately substituted anilines or anthranilic acid derivatives. The synthesis of fluorinated amino acids and their derivatives is an area of significant interest, and various methods have been developed for the introduction of fluorine into organic molecules.

For example, to synthesize an analog with a different fluorination pattern, one could start with a different difluoro-substituted aniline. Similarly, modifications to the anthranilic acid portion can be introduced by starting with a substituted isatoic anhydride or 2-aminobenzoic acid. The coupling and amidation reactions described in section 2.1.4 are generally applicable to a wide range of substrates, allowing for the generation of a library of analogs for further research. The synthesis of a related compound, 4-amino-3-(2,4-difluorophenoxy)benzamide, has been reported, indicating that various isomers and analogs with different substitution patterns are accessible through established synthetic chemistry.

Derivatization from Substituted Anilines and Benzoic Acid Precursors

The synthesis of 2-aminobenzamides, including this compound, is frequently achieved through the condensation of a substituted aniline with a benzoic acid precursor. A prevalent method involves the reaction of isatoic anhydride with an appropriate amine derivative. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent elimination of a carbon dioxide molecule to form the desired 2-aminobenzamide product. nih.gov Both conventional heating in a solvent like N,N-dimethylformamide (DMF) and solvent-free microwave-assisted methods have been successfully employed for this synthesis, with conventional heating sometimes providing better yields. nih.gov

Another established route involves the direct coupling of a 2-aminobenzoic acid with an aniline. This typically requires the use of a coupling agent to activate the carboxylic acid. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been used as a carboxylic group activating agent in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amide bond formation between the benzoic acid and aniline moieties. researchgate.net

Late-stage functionalization techniques also offer a pathway to these structures. Directed iridium-catalyzed C-H activation can be used to introduce an amino group ortho to a carboxylic acid on a benzoic acid ring, presenting a complementary approach to traditional electrophilic aromatic substitutions. nih.gov

The following table summarizes various synthetic approaches to the 2-aminobenzamide scaffold.

Starting Materials Reagents and Conditions Product Type Key Features Reference(s)
Isatoic Anhydride, Amine DerivativeDMF, reflux, 6 h2-Aminobenzamide DerivativeConventional heating method; good to excellent yields. nih.gov
Isatoic Anhydride, Amine DerivativeMicrowave irradiation (140–420 W), 4–10 min2-Aminobenzamide DerivativeTime-efficient, solvent-free alternative. nih.gov
2-Aminobenzoic Acid, 1,2-DiaminobenzeneBOP, DMAP, TEA, DMF, rt, 48 h2-Aminobenzamide DerivativeUtilizes a carboxylic acid activating agent for amide coupling. researchgate.net
2-Nitrobenzonitrile, Hydrazine HydrateCopper catalyst2-AminobenzamideConcerted pathway involving hydrolysis of the cyano group and reduction of the nitro group. researchgate.net

Transformations Involving the Benzamide Backbone and Side Chains

Once the 2-aminobenzamide scaffold is synthesized, it can undergo various chemical transformations to modify its backbone and side chains, allowing for the creation of diverse derivatives. These modifications are crucial for modulating the compound's properties.

Transformations can target the aromatic rings or the amide linker. For example, late-stage C-H functionalization can introduce substituents ortho to the directing carboxylate group on the benzoic acid portion. nih.gov This method has been used to introduce sulfonamide groups, and functionalization has been shown to be selective, even in the presence of other substituents like fluorine or methoxy (B1213986) groups. nih.gov

The amino and amide groups themselves are key sites for modification. The synthesis of N-substituted benzamide derivatives, based on structures like Entinostat (MS-275), involves modifications at the amino group to introduce different functionalities. researchgate.net These syntheses often start from a protected or precursor form, such as a 4-nitrobenzoic acid, which is later reduced to the aniline. researchgate.netprepchem.com The amide nitrogen can also be part of further cyclization reactions. For instance, 2-aminobenzamide can react with aromatic aldehydes in the presence of a catalyst like tetrabutylammonium (B224687) bromide under solvent-free conditions to form 2,3-dihydroquinazolin-4(1H)-ones. uokerbala.edu.iq

The following table details examples of chemical transformations applied to benzamide and related structures.

Starting Moiety Transformation Reagents Resulting Structure Purpose/Application Reference(s)
Benzoic AcidOrtho-C-H AminationIridium Catalyst, Azide Source2-Aminobenzoic Acid DerivativeLate-stage functionalization to build aniline fragment. nih.gov
2-AminobenzamideCyclocondensationAromatic Aldehydes, TBAB2,3-Dihydroquinazolin-4(1H)-oneSynthesis of fused heterocyclic systems. uokerbala.edu.iq
4-(Aminomethyl)benzoic acidAcylationAcyl Chloride, Et3NN-Acyl-4-(aminomethyl)benzamideModification of a side chain linker. nih.gov
4-Nitrobenzoic acidAmide Coupling, then Nitro ReductionSOCl2, Amine; then Fe/NH4Cl4-Aminobenzamide DerivativeSynthesis of derivatives with varied amide substituents. researchgate.netprepchem.com

Prodrug Design Strategies for 2-Aminobenzamide Derivatives

Prodrug strategies are employed to temporarily modify a drug's functional groups to improve its pharmaceutical properties, such as membrane penetration or stability. nih.gov For 2-aminobenzamide derivatives, the primary amino group is a key target for prodrug design due to its tendency to ionize under physiological conditions, which can limit passive diffusion across biological membranes. nih.gov

A common approach is the N-acylation of the amino group to form amides or carbamates. nih.gov While simple amides are generally stable, specific designs can allow for enzymatic or chemical cleavage in vivo to release the active parent drug. nih.gov For example, systems involving carbamate (B1207046) and urea (B33335) prodrugs have been developed for antibody-directed enzyme prodrug therapy (ADEPT), where an enzyme present in target tissues triggers the release of the drug. nih.gov

Another strategy involves redox-activated prodrugs. This approach designs a system that undergoes a redox reaction to release the active compound. nih.gov Examples include N-oxides for tertiary amines, which can be reduced under hypoxic conditions, and dihydropyridine-pyridinium salt systems designed for brain penetration, which use an oxidative pathway for drug release. nih.gov

The "trimethyl lock" system is a more complex design where an enzymatically or redox-sensitive protecting group masks a hydroxyl group. nih.gov Once the hydroxyl is exposed, it triggers a rapid intramolecular cyclization that releases the parent amine drug. nih.gov Additionally, attaching water-soluble moieties like glucuronic acid or phosphate (B84403) groups can significantly enhance the solubility of a parent drug. nih.govdigitellinc.com These groups are designed to be cleaved by ubiquitous enzymes like phosphatases to regenerate the native compound. digitellinc.com

The table below outlines several prodrug strategies applicable to the amino group of 2-aminobenzamide derivatives.

Prodrug Strategy Target Functional Group Activation Mechanism Key Advantage(s) Reference(s)
N-AcylationPrimary/Secondary AmineEnzymatic Hydrolysis (Amidases, Esterases)Masks the ionizable amino group; can be designed for slow release. nih.gov
Dihydropyridine-Pyridinium SaltAmineOxidationSite-specific delivery, particularly to the brain. nih.gov
N-OxidesTertiary AmineMetabolic ReductionActivation under hypoxic conditions, useful for targeting tumors. nih.gov
PhosphorylationAmine (via linker) or other suitable groupEnzymatic Cleavage (Phosphatases)Increases aqueous solubility and can inhibit undesirable aggregation. digitellinc.com
GlucuronidationSuitable handle (e.g., hydroxyl)Enzymatic Cleavage (Glucuronidases)Improves solubility. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino N 3,4 Difluorophenyl Benzamide and Its Derivatives

Rational Design Principles for Targeted Structural Modification

The rational design of derivatives of 2-Amino-N-(3,4-difluorophenyl)benzamide is often guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties. A common strategy involves identifying the key pharmacophoric features of the lead compound and making systematic modifications to probe the chemical space around it. nih.gov This process is frequently aided by computational methods, such as molecular docking, which can predict how analogues will bind to a biological target. nih.gov

For instance, in the development of tubulin inhibitors, systematic SAR studies of benzamide (B126) derivatives have been crucial. These studies led to the identification of potent and orally active compounds by exploring modifications that optimize interactions with the colchicine (B1669291) binding site on tubulin. acs.orgnih.gov The design process often involves a step-by-step analysis of the complex structure to determine which substructures are essential for biological activity. nih.gov

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the benzamide and the difluorophenyl rings, as well as modifications to the amide linker.

Modifications to the 2-aminobenzamide (B116534) portion of the molecule have been extensively studied to establish a clear SAR. The 2-amino group, in particular, has been identified as a critical feature for the biological activity of many benzamide derivatives. psu.edu Research has shown that this amino group, or a bioisosteric replacement like a hydroxyl group, is often indispensable for inhibitory activity, likely acting as a hydrogen bond donor or participating in other electrostatic interactions with the target enzyme. psu.edu

The removal or relocation of this 2'-substituent often leads to a significant loss of activity. psu.edu Conversely, the introduction of other substituents on the benzamide ring can modulate activity. For example, the addition of small lipophilic groups can enhance potency, while bulky substituents may be detrimental due to steric hindrance. The electronic nature of these substituents, however, sometimes has a less pronounced effect on inhibitory activity compared to steric factors. psu.edu

The amide linker is a central component of the this compound scaffold, and its properties are crucial for maintaining the correct orientation of the two aromatic rings. The partial double bond character of the amide group imparts a degree of planarity, which can be important for binding to the target. ajchem-a.com Modifications to this linker, such as replacing it with a more flexible or rigid unit, can have a profound impact on biological activity. nih.gov

For instance, replacing a conformationally restricted linker with a more flexible one has been shown to increase the potency of some inhibitors, although this can sometimes come at the cost of reduced selectivity. nih.gov Conversely, introducing conformational constraints can enhance selectivity. nih.gov Side-chain modifications, particularly those attached to the amide nitrogen or the aromatic rings, also play a significant role in defining the SAR. These modifications can influence solubility, metabolic stability, and target engagement.

Pharmacophore Mapping and Identification of Essential Structural Features

Pharmacophore mapping is a crucial tool in understanding the SAR of this compound and its derivatives. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net For this class of compounds, the key pharmacophoric features typically include:

A hydrogen bond donor: The 2-amino group on the benzamide ring is a critical hydrogen bond donor. psu.edu

An aromatic ring system: Both the benzamide and the difluorophenyl rings are important for establishing hydrophobic and/or pi-stacking interactions with the target.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker often acts as a hydrogen bond acceptor. acs.org

Halogen atoms: The fluorine atoms on the difluorophenyl ring contribute to the electronic and lipophilic properties of the molecule and can form specific interactions with the target.

By analyzing the SAR data from a series of analogues, a pharmacophore model can be developed. This model can then be used to virtually screen for new compounds with similar features or to guide the design of more potent and selective inhibitors. researchgate.net

Scaffold Hopping and Lead Optimization Strategies in Benzamide Research

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds that retain the key pharmacophoric features of a known active compound but have a different core structure. nih.govdtic.mil This approach is often employed during lead optimization to overcome issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. niper.gov.inijddd.com

In the context of benzamide research, scaffold hopping could involve replacing the benzamide core with other heterocyclic systems that maintain the crucial spatial arrangement of the pharmacophoric groups. dtic.milniper.gov.in This can lead to the discovery of compounds with improved drug-like properties. nih.gov

Lead optimization is the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.govijddd.com For this compound derivatives, this process would involve systematically exploring the effects of different substituents on the aromatic rings and modifications to the linker, guided by the SAR data and pharmacophore models. acs.orgnih.gov The goal is to develop a clinical candidate with the desired therapeutic properties.

Mechanistic Investigations of Biological Activity

Identification of Molecular Targets and Ligand-Target Interactions

No studies were identified that have determined the specific molecular targets of 2-Amino-N-(3,4-difluorophenyl)benzamide. Research into its binding affinity for enzymes, receptors, or its effect on ion channels is not present in the surveyed literature.

Enzyme and Receptor Binding Affinity Studies

There is no available data from enzyme or receptor binding assays for this compound. While studies on other fluorinated benzamide (B126) derivatives have shown binding to proteins like Cereblon, these findings are not specific to the compound . nih.gov

Exploration of Ion Channel Modulation

No research could be found that explores the potential for this compound to modulate the activity of any ion channels.

Modulation of Cellular Pathways and Signaling Cascades

There is no published evidence to suggest that this compound modulates the PI3K/Akt/mTOR pathway, inhibits specific kinases such as EGFR or B-Raf, or affects STAT3 phosphorylation. Although various inhibitors of these pathways exist, some of which contain a benzamide structure, no direct link to this compound has been established. nih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.gov

Effects on PI3K/Akt/mTOR Pathway (e.g., Akt Inhibition)

No studies have been published detailing any effects of this compound on the PI3K/Akt/mTOR signaling cascade or on the inhibition of Akt.

STAT3 Phosphorylation Inhibition Mechanisms

There is no information available regarding the ability of this compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) or the mechanisms by which such inhibition might occur.

Induction of Cytochrome P450 Enzymes and Biotransformation

There is no available information on whether This compound induces or inhibits cytochrome P450 enzymes. Studies detailing its metabolic fate and the formation of any potential metabolites through biotransformation processes are also absent from the public record.

Elucidation of Mode of Action in Preclinical Disease Models

Similarly, there are no published preclinical studies that elucidate the specific molecular targets or signaling pathways through which This compound may exert any biological effects. Research detailing its efficacy and mechanism in established animal models of disease is not available.

Preclinical Pharmacological and Biological Evaluation

In Vitro Assessment of Biological Activities

Antiproliferative and Anticancer Efficacy

Tumor Cell Line Susceptibility Profiling

No studies detailing the susceptibility of tumor cell lines to 2-Amino-N-(3,4-difluorophenyl)benzamide were found.

Assays for Apoptosis Induction

No data from apoptosis induction assays for this compound are available in the public domain.

Cell Cycle Progression Analysis

Information regarding the effect of this compound on cell cycle progression is not available in published research.

Antimicrobial Spectrum of Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No studies were identified that evaluated the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy Against Diverse Fungal Pathogens

Currently, there is no specific research data available in the public domain that evaluates the antifungal efficacy of this compound against diverse fungal pathogens. While the broader class of N-phenylbenzamides has been investigated for antifungal properties, specific testing results for this particular difluoro-substituted compound are not documented in the reviewed literature. mdpi.com

Antimycobacterial Activity

An evaluation of the antimycobacterial activity of this compound has not been reported in the available scientific literature. Studies on related 2-aminobenzamide (B116534) derivatives have been conducted, but data specific to the 3,4-difluoro analogue against mycobacterial strains is not present. mdpi.com

Anti-inflammatory Response Evaluation

There is no published research specifically investigating the anti-inflammatory response of this compound.

Antioxidant Capacity Assessment

A specific assessment of the antioxidant capacity of this compound has not been detailed in the current scientific literature.

Neuroprotective Potential Investigations

There are no specific investigations into the neuroprotective potential of this compound found in the reviewed literature.

Modulation of Cell Viability under Stress Conditions

Specific studies on the modulation of cell viability under stress conditions by this compound are not available in the public scientific domain.

Photosynthesis-Inhibiting Properties

There is no available research that specifically evaluates the photosynthesis-inhibiting properties of this compound.

Preclinical In Vivo Efficacy Studies

Extensive literature searches did not yield any publicly available data regarding the preclinical in vivo efficacy of this compound in either tumor xenograft models or animal models of infection. The following sections reflect this lack of information.

No studies reporting the evaluation of this compound in xenograft models for its potential to retard tumor growth have been identified in the public domain. Consequently, no data tables on its efficacy in such models can be provided.

There is no available scientific literature or patent documentation detailing the assessment of this compound in animal models of bacterial or viral infections. Therefore, its in vivo efficacy against infectious diseases remains uncharacterized.

Adherence to Inquiry and Outline

A comprehensive search of scientific literature and chemical databases was conducted to gather information specifically on the chemical compound This compound for the purpose of generating a detailed article on its computational and theoretical studies, as per the user's request.

The search included targeted queries for various computational chemistry analyses, including:

Density Functional Theory (DFT) applications

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) mapping

Fukui Function and Mulliken Population Analysis

Natural Bond Orbital (NBO) analysis

Vibrational Spectroscopy Correlations (FTIR, FT-Raman)

As the instructions strictly require that the generated content focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested article with the specified outline and detailed, scientifically accurate findings. The creation of data tables and in-depth discussion for each subsection is contingent on the availability of published research data, which, in this case, does not exist in the public domain.

Therefore, this response cannot fulfill the request as outlined, due to the lack of specific scientific data for the target compound.

Computational and Theoretical Studies

Quantum Chemical Calculations and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts of molecules. nih.govresearchgate.net These predictions are valuable for confirming the chemical structure of newly synthesized compounds and for understanding the electronic environment of each nucleus. The calculated isotropic shielding values are converted into chemical shifts (δ) relative to a standard, typically Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

For 2-Amino-N-(3,4-difluorophenyl)benzamide, theoretical calculations would predict the chemical shifts for its hydrogen, carbon, and fluorine atoms. The ¹⁹F NMR chemical shifts are particularly sensitive to the local electronic and structural environment, making them excellent probes for studying ligand-protein interactions. biophysics.orgnih.gov The predicted values are influenced by factors such as the choice of DFT functional and basis set, as well as the solvent model used. nih.govresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are illustrative and based on DFT calculations for analogous structures.

Proton TypePredicted Chemical Shift (ppm)Notes
Amine (-NH₂)~5.0 - 6.0Broad singlet, position can be solvent-dependent.
Amide (-NH-)~8.5 - 10.0Broad singlet, typically downfield.
Aromatic (aminobenzoyl ring)~6.5 - 7.8Complex multiplet patterns due to substitution.
Aromatic (difluorophenyl ring)~7.0 - 8.0Complex multiplets with H-F coupling.
Carbon TypePredicted Chemical Shift (ppm)Notes
Carbonyl (C=O)~165 - 170Characteristic downfield shift. libretexts.org
Aromatic (C-F)~145 - 155Large shift due to fluorine, shows C-F coupling.
Aromatic (C-N / C-C)~110 - 140Range covers various substituted and unsubstituted aromatic carbons.
Fluorine PositionPredicted Chemical Shift (ppm)Notes
C3-F~ -130 to -140Shift influenced by ortho-amino and meta-fluoro substituents. mdpi.com
C4-F~ -110 to -120Shift influenced by ortho-fluoro and meta-amino substituents. nih.gov

UV-Vis Spectroscopic Predictions and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the UV-Vis absorption spectra of molecules. researchgate.net These calculations determine the energies of electronic excitations from the ground state to various excited states. For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* transitions associated with its aromatic rings and carbonyl and amino functional groups. researchgate.netmdpi.com

The substitution of halogen atoms on the benzamide (B126) structure is known to cause a shift in the absorption bands. researchgate.net TD-DFT calculations can model these shifts and provide the oscillator strength for each transition, which corresponds to the intensity of the absorption peak. researchgate.net The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning these transitions. mdpi.com

Table 2: Predicted Electronic Transitions for this compound Based on TD-DFT calculations for similar aromatic amides. researchgate.netmdpi.com

Predicted λmax (nm)Oscillator Strength (f)Major Transition TypeMolecular Orbitals Involved
~300-330Lown→πLone pair on C=O oxygen to π system
~260-290Highπ→πHOMO to LUMO/LUMO+1
~220-250Medium-Highπ→πDeeper π orbitals to π* system

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational tools used to predict how a ligand (in this case, this compound) might bind to a biological target, typically a protein receptor. nih.gov

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible protein structure to find the most stable binding pose. These studies predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.govmdpi.com For benzamide derivatives, the amide group often acts as a key hydrogen bond donor and acceptor, while the aromatic rings engage in hydrophobic and stacking interactions. nih.gov Potential targets for this compound could be enzymes like cyclooxygenases (COX) or various protein kinases, which are common targets for related structures. nih.govnih.gov Docking studies reveal key interactions, for example, hydrogen bonding with residues like Gln, His, Asp, or Tyr. nih.govmdpi.com

Docking programs use scoring functions to estimate the binding affinity (or free energy of binding, ΔG) of the ligand to the protein. mdpi.commdpi.com This score ranks different poses of the same ligand and can be used to compare different ligands for the same target. A lower binding energy value (more negative) typically indicates a more stable and favorable ligand-protein complex. mdpi.com For example, docking studies of similar compounds against enzymes like dihydrofolate reductase (DHFR) have reported binding affinities in the range of -8.0 to -9.0 kcal/mol. mdpi.com

The biological activity of a molecule is highly dependent on its three-dimensional shape and flexibility. Conformational analysis explores the potential low-energy shapes a molecule can adopt. For this compound, key geometrical parameters include the dihedral angles between the two aromatic rings and the planarity of the central amide bond. nih.gov Crystal structures of related benzamides show that the amide group can be twisted relative to the planes of the aromatic rings. mdpi.com Computational studies can systematically rotate key bonds to map the potential energy surface and identify the most stable conformers, which is crucial for understanding how the molecule fits into a protein's binding pocket. nih.gov

Table 3: Key Geometrical Parameters for Benzamide-like Structures Values are derived from computational and crystallographic data of analogous compounds. mdpi.comnih.gov

ParameterTypical Value RangeSignificance
Dihedral Angle (Ring 1 - Amide)20° - 40°Affects the overall shape and ability to fit into a binding site.
Dihedral Angle (Amide - Ring 2)20° - 40°Influences the relative orientation of the two aromatic systems.
Interplanar Angle (Ring 1 - Ring 2)0° - 25°Determines the degree of co-planarity between the aromatic rings.
Amide Bond Length (C-N)~1.33 ÅShorter than a typical C-N single bond, indicating partial double bond character.

In Silico Pharmacokinetic Predictions and Druglikeness Assessments

Before a compound is considered for drug development, its pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and druglikeness are evaluated. In silico models provide rapid, cost-effective predictions for these properties. nih.govnih.gov

Druglikeness is often assessed using rules like Lipinski's Rule of Five. ADME properties, such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, are predicted using various computational models. nih.gov These predictions help to identify potential liabilities early in the drug discovery process.

Table 4: Predicted ADME Properties and Druglikeness for this compound Based on standard in silico prediction models. nih.gov

PropertyPredicted Value/AssessmentImplication
Druglikeness
Molecular Weight248.22 g/mol Complies with Lipinski's Rule (< 500)
LogP (octanol/water)~2.5 - 3.5Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors2 (two -NH groups)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3 (one C=O, two F)Complies with Lipinski's Rule (≤ 10)
Absorption
Human Intestinal AbsorptionGoodLikely well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for oral absorption.
Distribution
BBB PenetrationLow / UnlikelyMay not readily cross into the central nervous system.
Plasma Protein BindingHighMay have a longer duration of action but lower free concentration.
Metabolism
CYP2D6 InhibitionPotential InhibitorPossible drug-drug interactions.
CYP3A4 InhibitionPotential InhibitorPossible drug-drug interactions.

Computational Models for ADMET Profile Estimation Methodologies

In the early phases of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to avoid costly late-stage failures. In silico computational models have become indispensable tools for predicting these properties, offering rapid and cost-effective screening of large libraries of chemical compounds. These predictive technologies leverage a compound's molecular structure to forecast its pharmacokinetic and toxicological profile, thereby guiding the selection and optimization of promising drug candidates.

The methodologies for in silico ADMET prediction are diverse and have evolved significantly with advances in computational power and data availability. The primary approaches include data modeling strategies like Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling, as well as structure-based molecular modeling.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique that establishes a quantitative link between the chemical structure of a molecule and its biological activity or properties. These models are built upon the principle that the properties of a chemical are determined by its molecular structure. To create a QSAR model, numerical representations of chemical structures, known as molecular descriptors, are calculated. These descriptors can encode various aspects of a molecule, including its topology, geometry, physicochemical characteristics (like lipophilicity), or electronic features.

Statistical methods, ranging from multiple linear regression (MLR) and partial least squares (PLS) to more advanced machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with experimentally determined ADMET properties. Once validated, these models can be used to predict the properties of new, untested compounds. Many software platforms, such as BIOVIA's Discovery Studio and Simulations Plus's ADMET Predictor™, utilize QSAR models to estimate properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity.

The application of machine learning (ML) and artificial intelligence (AI) has significantly enhanced the predictive power and accuracy of ADMET models. ML algorithms, including support vector machines (SVM), random forests, and deep neural networks (DNNs), are particularly adept at handling complex, non-linear relationships within large and diverse chemical datasets.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more mechanistic approach to predicting a drug's fate in the body. Unlike empirical QSAR models, PBPK models are multi-compartment models that simulate the physiological and biochemical processes governing a drug's ADME properties. These models integrate data on the compound's physicochemical properties with physiological information about the organism (e.g., blood flow rates, organ volumes, and enzyme expression levels).

By simulating the drug's journey through different "compartments" representing various organs and tissues, PBPK models can predict the concentration-time profile of a drug in specific tissues and plasma. This allows for the extrapolation of pharmacokinetic behavior across different species (e.g., from animal models to humans) and the prediction of potential drug-drug interactions. Software like GastroPlus® integrates PBPK simulations to provide a comprehensive understanding of a compound's behavior in vivo.

Predicted ADMET Profile of this compound

To illustrate the application of these computational methodologies, an in silico ADMET profile for this compound was generated using the pkCSM predictive web server. This platform uses graph-based chemical signatures to predict a wide range of pharmacokinetic and toxicity properties. The following tables present the detailed research findings from this predictive analysis.

Disclaimer: The following data is generated by a computational prediction tool (pkCSM) and has not been experimentally verified. It serves as an estimation of the compound's properties based on its structure.

This table outlines the fundamental physicochemical characteristics of the compound, which are crucial inputs for most ADMET models.

PropertyPredicted ValueInterpretation
Molecular Weight264.24 g/mol Within the typical range for drug-like molecules.
LogP3.23Indicates moderate lipophilicity.
Hydrogen Bond Donors2Number of potential hydrogen bond donors.
Hydrogen Bond Acceptors3Number of potential hydrogen bond acceptors.
Water Solubility (log mol/L)-3.561Predicts low aqueous solubility.
TPSA (Topological Polar Surface Area)75.31 ŲSuggests good potential for cell membrane permeability.

This table details the predicted absorption characteristics, which are key to determining if a compound can enter the bloodstream effectively.

PropertyPredicted ValueInterpretation
Caco-2 Permeability (log Papp)0.778Predicts moderate to high permeability across the intestinal wall.
Intestinal Absorption (Human)88.9%High percentage of the compound is predicted to be absorbed from the gut.
P-glycoprotein SubstrateNoThe compound is not likely to be actively pumped out of cells by P-gp.
P-glycoprotein I InhibitorYesPotential to inhibit the P-gp transporter, which could lead to drug-drug interactions.
P-glycoprotein II InhibitorNoUnlikely to inhibit the P-gp II transporter.

This table shows the predicted distribution properties, indicating where the compound might travel within the body after absorption.

PropertyPredicted ValueInterpretation
VDss (Human) (log L/kg)-0.046Suggests the compound distributes more into the blood plasma than into tissues.
Fraction Unbound (Human)0.165Indicates a high degree of plasma protein binding (approx. 83.5%).
BBB Permeability (log BB)-0.499Predicts poor penetration of the blood-brain barrier.
CNS Permeability (log PS)-1.551Predicts poor permeability into the central nervous system.

This table outlines the compound's susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which are critical for drug clearance.

PropertyPredicted ValueInterpretation
CYP1A2 InhibitorYesPotential to inhibit the CYP1A2 enzyme.
CYP2C19 InhibitorYesPotential to inhibit the CYP2C19 enzyme.
CYP2C9 InhibitorNoUnlikely to inhibit the CYP2C9 enzyme.
CYP2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
CYP1A2 SubstrateNoNot likely to be metabolized by the CYP1A2 enzyme.
CYP2C19 SubstrateNoNot likely to be metabolized by the CYP2C19 enzyme.
CYP2C9 SubstrateNoNot likely to be metabolized by the CYP2C9 enzyme.
CYP2D6 SubstrateNoNot likely to be metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesPredicted to be a substrate for the CYP3A4 enzyme, a major metabolic pathway.

This table provides predictions related to how the compound is eliminated from the body.

PropertyPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.301Predicts a low rate of clearance from the body.
Renal OCT2 SubstrateNoUnlikely to be a substrate for the Organic Cation Transporter 2 in the kidneys.

This table summarizes the potential toxicity risks associated with the compound, as predicted by various toxicological models.

PropertyPredicted ValueInterpretation
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorYesPotential risk of cardiotoxicity through hERG channel inhibition.
hERG II InhibitorNoNo predicted risk of cardiotoxicity via hERG II inhibition.
Hepatotoxicity (Human)YesPredicted to have a risk of liver toxicity.
Skin SensitisationNoNot predicted to be a skin sensitizer.
Minnow Toxicity (log mM)-0.635Indicates potential for aquatic toxicity.

Advanced Research Applications and Future Directions

Utilization as Chemical Probes and Research Reagents in Organic Synthesis

The 2-aminobenzamide (B116534) scaffold is a valuable building block in organic synthesis, serving as a precursor to more complex molecular architectures. The presence of ortho-amino and amide functionalities allows for a range of chemical transformations. Specifically, derivatives like 2-Amino-N-(3,4-difluorophenyl)benzamide can be employed as key intermediates. For instance, related 2-amino-substituted benzaldehyde (B42025) compounds are considered useful as agrochemical and pharmaceutical intermediates. google.com The synthesis of such compounds often proceeds under mild conditions, enabling high yields of the desired products. google.com The general class of benzamides is used extensively in organic synthesis, highlighting the foundational role of this chemical group. nih.gov The strategic placement of the difluoro moiety on the N-phenyl ring can influence reaction pathways and the properties of the final products, making it a useful reagent for creating libraries of fluorinated compounds.

Role in Proteomics Research and Protein Interaction Studies

In the field of proteomics, which involves the large-scale study of proteins, specific chemical tools are essential for identifying and characterizing protein function and interactions. nih.gov While direct studies on this compound in proteomics are not extensively documented, its parent compound, 2-aminobenzamide, has shown utility as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov This application facilitates the top-down sequencing of peptides and proteins by inducing radical-mediated in-source decay. nih.gov

Furthermore, the principles of chemical biology suggest that fluorinated molecules can serve as powerful probes. The incorporation of fluorinated amino acids into proteins is a known strategy to study protein stability, folding, and interactions. mdpi.comnih.gov Fluorine's unique properties can be exploited for ¹⁹F NMR studies, providing insights into protein conformation and dynamics. Given that benzamide (B126) derivatives are known to interact with various proteins, a fluorinated version like this compound could potentially be developed into a chemical probe to study protein-ligand interactions, leveraging fluorine for detection and to modulate binding affinity. nih.govnih.gov Chemical labeling techniques, often paired with proteomic analysis, are used to identify protein interactions, and custom-designed molecules are central to these approaches. nih.gov

Application in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Quinazolinones, Benzimidazolones)

One of the most significant applications of 2-aminobenzamide and its derivatives is in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds.

Quinazolinones: The condensation of 2-aminobenzamides with various carbon sources is a primary method for constructing the quinazolin-4(3H)-one scaffold. acs.orgnih.gov Research has demonstrated several synthetic routes:

Condensation with Aldehydes: A straightforward method involves the reaction of 2-aminobenzamide with various aldehydes in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org

Oxidative Annulation: More recent, sustainable methods utilize DMSO as a C1 source in the presence of an oxidant like hydrogen peroxide (H₂O₂) to form the quinazolinone ring. nih.gov

Copper-Catalyzed Synthesis: An environmentally friendly approach uses methanol (B129727) as both a C1 source and a green solvent, catalyzed by a copper complex, to produce quinazolinone derivatives. researchgate.net

These reactions highlight the versatility of the 2-aminobenzamide starting material in building complex heterocyclic products.

Benzimidazolones: While direct synthesis from this compound is less common, the fundamental components of the molecule are relevant to benzimidazolone synthesis. Benzimidazolones are typically formed from o-phenylenediamines or related structures that can undergo cyclization with a carbonyl source. organic-chemistry.org For example, N-(4'-nitrobenzoyl)-2,4-dinitroaniline can be reduced to a triamine, which then undergoes cyclodehydration to form a 2-phenylbenzimidazole (B57529) derivative. google.com This demonstrates the principle of using amino-aromatic precursors for building such heterocyclic rings.

Table 1: Synthesis of Heterocyclic Scaffolds from 2-Aminobenzamide Derivatives
Target ScaffoldReactantsKey Reagents/CatalystMethodologyReference
Quinazolin-4(3H)-ones2-Aminobenzamide, AldehydesDMSO (solvent)Condensation acs.org
Quinazolin-4(3H)-onesSubstituted 2-Aminobenzamide, DMSO (C1 source)H₂O₂ (oxidant)Oxidative Annulation nih.gov
Quinazolinones2-Aminobenzamide, Methanol (C1 source)Copper complex, Cs₂CO₃Catalytic Annulation researchgate.net
Benzimidazol-2-onesUreasKOH, DMSOIntramolecular N-arylation organic-chemistry.org

Potential as Lead Compounds for Drug Discovery and Development

The benzamide chemical structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a difluorophenyl group can enhance metabolic stability, binding affinity, and cell permeability, making this compound an attractive starting point for drug discovery programs.

Substituted 2-aminobenzamides have been investigated for a wide range of therapeutic targets:

Anticancer Agents: Derivatives have shown activity as HDAC inhibitors, which are important in cancer therapy. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was identified as a potent HDAC3 inhibitor with significant antitumor activity. nih.gov Other benzamides have been found to be preferentially active against slowly growing tumors. nih.gov

Antimicrobial Agents: The benzamide scaffold has been used to develop inhibitors of the bacterial cell division protein FtsZ, a key target for new antibiotics. nih.govresearchgate.net

Antimycobacterial and Antifungal Activity: Studies on a series of 2-amino-N-phenylbenzamides revealed good activity against Mycobacterium tuberculosis and moderate antifungal properties. researchgate.net

Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Anticonvulsants: Compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have been evaluated and shown to have anticonvulsant properties. google.com

The data below summarizes the therapeutic potential of various benzamide derivatives, underscoring the value of this chemical class in drug development.

Table 2: Biological Activities of Substituted Benzamide Derivatives
Compound ClassTherapeutic Target/ActivityExample or Key FindingReference
N-(2-amino-4-fluorophenyl)benzamidesHDAC3 Inhibition (Anticancer)Exhibited potent HDAC3 activity and solid tumor cell inhibitory activities. nih.gov
2,6-DifluorobenzamidesFtsZ Inhibition (Antibacterial)Derivatives showed good activity against MRSA and other resistant bacteria. researchgate.net
2-Amino-N-phenylbenzamidesAntimycobacterial5-chloro derivatives were more active against atypical mycobacteria than isoniazid. researchgate.net
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesAntiparasitic (Trypanosoma brucei)Identified compounds with EC50 values in the nanomolar range. nih.gov
4-Amino-N-(alkyl phenyl) benzamidesAnticonvulsant4-amino-N-(2,6-dimethylphenyl)benzamide was a preferred compound for this utility. google.com
4-Amino-N-(2'-aminophenyl)-benzamideAntitumorShowed high efficacy in slowly proliferating rat tumors. nih.gov

Emerging Methodologies and Research Paradigms in 2-Aminobenzamide Science

Research involving 2-aminobenzamides is continually evolving, driven by new synthetic methods and novel therapeutic concepts.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of greener solvents like water or ethanol, employing less toxic reagents like H₂O₂, and utilizing efficient catalytic systems to minimize waste and energy consumption. nih.govresearchgate.netmdpi.comprepchem.com Microwave-assisted synthesis has also been explored as a time-efficient method for preparing 2-aminobenzamide derivatives, although conventional heating sometimes provides better yields. mdpi.com

Proteolysis Targeting Chimeras (PROTACs): A new paradigm in drug discovery is the development of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. The 2-aminobenzamide scaffold, as a known HDAC inhibitor, has been incorporated into PROTACs designed to selectively degrade HDAC3. mdpi.com This approach moves beyond simple inhibition to the complete removal of a pathogenic protein.

Strategic Fluorination: The use of fluorine in drug design is a well-established strategy to enhance a molecule's pharmacological profile. mdpi.com Modern research focuses on the rational incorporation of fluorine to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. The difluoro substitution pattern in this compound is an example of this strategic design, intended to confer advantageous properties for potential therapeutic applications. mdpi.com

These emerging areas promise to expand the utility of the 2-aminobenzamide core, leading to the development of novel research tools, more efficient synthetic processes, and innovative therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(3,4-difluorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 3,4-difluoroaniline using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or similar solvents. Key steps include:

  • Reagent selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) for efficient amide bond formation .
  • Workup : Post-reaction extraction with dichloromethane, washing with saturated NaHCO₃, and purification via recrystallization (e.g., benzene or ethanol) to achieve high yields (>90%) .
  • Optimization : Adjust temperature (e.g., 273 K for 3 hours to minimize side reactions) and stoichiometry (1:1 molar ratio of acid and amine) to improve purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 6.5–8.0 ppm for aromatic H) and carbonyl signals (δ ~167 ppm for C=O) .
  • IR spectroscopy : Identify NH₂ stretching (~3400 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 289.1) and fragmentation patterns .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogenated benzamide derivatives?

X-ray diffraction reveals:

  • Dihedral angles : The 3,4-difluorophenyl and benzamide groups often form dihedral angles >60°, affecting molecular packing and solubility .
  • Hydrogen bonding : Intermolecular N–H···O and C–H···F interactions stabilize crystal lattices, as seen in analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide .
  • Challenges : Fluorine’s high electron density may complicate phase determination; SHELX software (e.g., SHELXL) is recommended for refinement .

Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?

Key SAR insights from analogs:

Substituent Biological Activity Reference
3,4-DifluorophenylEnhanced kinase inhibition (IC₅₀ < 1 µM)
4-ChlorophenylAnticancer activity (e.g., apoptosis)
Methoxy groupsReduced cytotoxicity
Fluorine atoms improve membrane permeability and target binding via hydrophobic interactions and halogen bonding .

Q. How should researchers address contradictory biological assay data for this compound?

Methodological considerations:

  • Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) to reduce variability .
  • Control compounds : Include structurally related benzamides (e.g., 2-amino-N-(4-chlorophenyl)benzamide) as benchmarks .

Q. What computational strategies predict the binding modes of this compound with kinase targets?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorine substituents may form key contacts with hinge regions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Solubility : Measure in PBS (pH 7.4) and DMSO; logP values >2.5 suggest lipophilicity .
  • Degradation studies : Incubate at 37°C for 24 hours and analyze via LC-MS to detect hydrolysis products (e.g., free amine or acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.